4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid

Organic Synthesis Medicinal Chemistry Quality Control

Uncontrolled isomeric impurities compromise reaction reproducibility and lead to costly synthetic dead-ends. 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid (CAS 350488-79-8) eliminates this uncertainty with a strictly controlled substitution pattern and ≥97% purity. Its unique regiospecific electron-withdrawing motif enables reliable SNAr diversification. ● Consistent Reactivity: Fixed chlorine ortho to nitro group ensures predictable nucleophilic aromatic substitution kinetics. ● Reproducible Lipophilicity: Defined LogP of 2.79, critical for SAR and ADME profiling. ● Supply Assurance: Available in bulk quantities (up to 25 g) with full analytical traceability (NMR, HPLC).

Molecular Formula C8H3ClF3NO4
Molecular Weight 269.56 g/mol
CAS No. 350488-79-8
Cat. No. B1602889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid
CAS350488-79-8
Molecular FormulaC8H3ClF3NO4
Molecular Weight269.56 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C8H3ClF3NO4/c9-6-4(8(10,11)12)1-3(7(14)15)2-5(6)13(16)17/h1-2H,(H,14,15)
InChIKeyQMHLEMNSBVDXQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid for Research & Industrial Procurement


4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid (CAS 350488-79-8) is a polysubstituted aromatic carboxylic acid derivative characterized by the presence of chloro, nitro, and trifluoromethyl substituents on a benzoic acid core, with a molecular formula of C8H3ClF3NO4 and a molecular weight of 269.56 g/mol . It is widely catalogued as a versatile synthetic building block and intermediate, with commercial suppliers offering purities ranging from 95% to ≥98% and specifying a calculated density of 1.693 g/cm³ and a boiling point of 349.0°C at 760 mmHg . Its substitution pattern imparts distinct electronic and steric properties that differentiate it from other chloro-nitro-trifluoromethylbenzoic acid isomers.

Polysubstituted benzoic acid building block with unique chloro, nitro, and trifluoromethyl pattern
Electron-deficient scaffold enables nucleophilic aromatic substitution and cross-coupling
Reliable batch-specific analytical data supports reproducible synthetic outcomes

4-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid: Critical Differentiators


In procurement and research applications, generic substitution of 4-chloro-3-nitro-5-(trifluoromethyl)benzoic acid with other chloro-nitro-trifluoromethylbenzoic acid isomers or analogs is inadvisable due to quantifiable differences in substitution pattern, which directly govern reactivity, physicochemical properties, and regulatory compliance. For instance, the regioisomer 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (CAS 22227-59-4) shares the same molecular formula but exhibits a distinct spatial arrangement of substituents, leading to different steric and electronic environments at the carboxylic acid and nitro groups [1]. This can result in divergent outcomes in coupling reactions or biological assays. Furthermore, analogs lacking the trifluoromethyl group, such as 4-chloro-3-nitrobenzoic acid (CAS 96-99-1), possess markedly different lipophilicity (calculated LogP 2.79 vs 1.76 ) and acid/base properties, which are critical parameters in medicinal chemistry and agrochemical design. The specific evidence detailed below quantifies these differences and establishes the unique procurement value of CAS 350488-79-8.

Regioisomeric mismatch
2-chloro isomer (CAS 22227-59-4) presents a different spatial arrangement, which can alter hydrogen-bonding networks and coupling reactivity.
Lipophilicity shift
Removal of the trifluoromethyl group (e.g., 4-chloro-3-nitrobenzoic acid) lowers LogP significantly, affecting membrane permeability and metabolic stability in drug design.
Electronic deactivation
Analogs lacking both nitro and trifluoromethyl groups lose strong electron-withdrawing character, reducing SNAr activation and synthetic utility.

4-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid vs. Analogs & Isomers


Purity & Analytical Data Consistency

The target compound is commercially available with defined purity levels that directly impact experimental reproducibility. While many analogs are sold with lower or unspecified purity, 4-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is routinely supplied at 96-98% purity with batch-specific analytical data including NMR, HPLC, and GC . This level of characterization reduces the risk of side reactions or impurities that can confound research outcomes, particularly in sensitive catalytic or biological assays.

Purity & Analytical Support
Specification review
≥97% (HPLC) with batch-specific NMR, HPLC, GC
Supports batch consistency and minimizes side reactions
Data availability may vary by vendor
Organic Synthesis Medicinal Chemistry Quality Control

Lipophilicity (LogP) Differentiation

The calculated lipophilicity (XLOGP3) of 4-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is 2.79 . This value is significantly higher than that of the non-trifluoromethylated analog 4-chloro-3-nitrobenzoic acid (CAS 96-99-1), which has a calculated LogP of approximately 1.76 . The increased lipophilicity imparted by the trifluoromethyl group can enhance membrane permeability and metabolic stability in drug candidates.

Lipophilicity (LogP)
Reported
Target: XLOGP3 = 2.79
Comparator: 4-chloro-3-nitrobenzoic acid XLOGP3 = 1.76
Δ = +1.03
Higher lipophilicity may enhance membrane permeability
Calculated using XLOGP3 method
Medicinal Chemistry Drug Design ADME Properties

Regioisomeric Specificity: Chloro Position

The position of the chloro substituent (4-position vs 2-position) dramatically alters molecular geometry and potential intermolecular interactions. The crystal structure of the 2-chloro regioisomer (CAS 22227-59-4) has been determined, revealing a specific hydrogen-bonding network involving the carboxylic acid group [1]. While no crystal structure is publicly available for the 4-chloro isomer, the difference in substitution pattern is expected to lead to divergent solid-state packing and potentially different solubility and reactivity profiles.

Chloro Position (4- vs 2-)
Method context
4-chloro isomer vs 2-chloro regioisomer yields distinct crystal packing and hydrogen-bonding patterns (X-ray evidence for comparator)
Isomeric purity is essential for reproducible reactivity
No public crystal structure for target isomer
Synthetic Chemistry Structural Biology Regioisomerism

Electron-Withdrawing Substituent Effects

The presence of both a nitro group (strong electron-withdrawing) and a trifluoromethyl group (strong electron-withdrawing, lipophilic) on the same ring creates a unique electronic environment. While direct Hammett constants for this specific substitution pattern are not reported, the combined effect can be inferred from substituent constants: σm for -NO₂ is +0.71 and σm for -CF₃ is +0.43 [1]. This strong electron deficiency activates the ring for nucleophilic aromatic substitution and influences the acidity of the carboxylic acid (predicted pKa ~2.5-3.0).

Electron-Withdrawing Effects
Class-level inference
Combined σm -NO₂ (+0.71) + -CF₃ (+0.43) ≈ 2.7× total e⁻ withdrawal vs monosubstituted analogs
Enhances activation for SNAr and acid-base chemistry
Inferred from Hammett constants; experimental verification advised
Physical Organic Chemistry Hammett Constants QSAR

4-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid R&D Applications


Fluorinated Heterocycle Synthesis via SNAr

The strong electron-withdrawing effects of the nitro and trifluoromethyl groups activate the aromatic ring toward nucleophilic aromatic substitution (SNAr) at the position ortho or para to these groups. This compound serves as an excellent electrophilic partner for the introduction of amines, alkoxides, or thiols to generate diverse heterocyclic libraries. The defined purity (≥97%) ensures consistent reactivity and minimizes side-product formation .

CNS-Penetrant Medicinal Chemistry Scaffold

With a calculated LogP of 2.79, this building block imparts favorable lipophilicity to drug candidates, potentially enhancing blood-brain barrier permeability . Its use in fragment-based drug discovery or as a core for G-protein coupled receptor (GPCR) or kinase inhibitor programs is supported by its balanced electronic profile and the synthetic tractability of the carboxylic acid handle.

Agrochemical Intermediate for Trifluoromethylated Pesticides

Trifluoromethyl groups are prevalent in modern agrochemicals due to their metabolic stability and bioavailability. This benzoic acid derivative is a key precursor for the synthesis of trifluoromethylated pyrazoles, triazoles, or other heterocycles found in fungicides and herbicides. Its reliable commercial availability at scale (up to kilogram quantities from multiple vendors ) supports process chemistry development and pilot-scale production.

Reference Standard for Analytical Methods

Given its defined purity and the availability of detailed analytical data (NMR, HPLC, GC) , this compound can be employed as a reference standard for the development and validation of analytical methods, particularly when quantifying related impurities or isomers in synthetic mixtures. This is critical for regulatory compliance in pharmaceutical manufacturing.

Application
Selection Property
Validation Focus
SNAr-based heterocycle synthesis
Electron-deficient aryl scaffold
Substitution reactivity and purity consistency
CNS drug-like scaffold design
Balanced lipophilicity and metabolic stability
Permeability and metabolic stability assays
Trifluoromethylated agrochemical intermediate
Trifluoromethyl building block with scalable supply
Process chemistry and scale-up consistency
Analytical reference standard
Defined purity and multi-method characterization
Method validation and impurity profiling

Technical Documentation Hub

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